molecular formula C17H23N5O B1205030 7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

Cat. No. B1205030
M. Wt: 313.4 g/mol
InChI Key: FBBFGAKNXBWOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile is a naphthyridine derivative.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyridine and Fused Pyridine Derivatives : Research demonstrates the synthesis of pyridine derivatives, including 1,8-naphthyridine derivative, from compounds like 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine- carbonitrile (Al-Issa, 2012).
  • Development of New Heterocyclic Systems : Novel heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile were synthesized, contributing to the development of new chemical structures (Sirakanyan et al., 2018).

Pharmacological Activities

  • Anticonvulsant and Cardiac Activities : A study on 1,8-naphthyridine derivatives revealed significant anticonvulsant and sympathetic blocking activities, though specifics on the precise compound were not detailed (Leonard et al., 2002).

Selective Inhibition Properties

  • Inhibitors of Tyrosine Kinase : Certain 3-aryl-1,6-naphthyridine-2,7-diamines and related compounds demonstrated potential as inhibitors of the FGF receptor-1 tyrosine kinase, suggesting applications in antiangiogenesis and potentially in cancer treatment (Thompson et al., 2000).

Synthesis of Novel Compounds

Cycloaddition Reactions

  • Reactions with β-Aminoacrylonitriles : Naphthalen-2-ol Mannich bases reacted with β-aminoacrylonitriles to form unique benzo[f]chromenes, showcasing the chemical versatility of naphthyridine derivatives (Lukashenko et al., 2020).

Antitumor Activity

  • Synthesis and Antitumor Activity : Certain naphthyridine and pyranopyridinecarbonitrile derivatives showed potential antitumor activity against specific cancer cell lines, although the direct link to the compound needs further exploration (Mohamed et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Naphthyridine derivatives were investigated as corrosion inhibitors for steel in acidic environments, which could have implications for industrial applications (Ansari & Quraishi, 2015).

properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

7-methyl-3-morpholin-4-yl-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C17H23N5O/c1-3-5-19-16-15-12-21(2)6-4-13(15)14(11-18)17(20-16)22-7-9-23-10-8-22/h3H,1,4-10,12H2,2H3,(H,19,20)

InChI Key

FBBFGAKNXBWOEG-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=NC(=C2C#N)N3CCOCC3)NCC=C

Canonical SMILES

CN1CCC2=C(C1)C(=NC(=C2C#N)N3CCOCC3)NCC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Reactant of Route 2
7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-methyl-3-(4-morpholinyl)-1-(prop-2-enylamino)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

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